molecular formula C10H9NO2 B12045478 (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone CAS No. 71963-72-9

(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone

Cat. No.: B12045478
CAS No.: 71963-72-9
M. Wt: 175.18 g/mol
InChI Key: HHPTWKXNGPGQJH-ZETCQYMHSA-N
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Description

(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone is a versatile chiral oxazolone serving as a fundamental building block in organic synthesis and pharmaceutical research. Oxazolones are five-membered heterocyclic rings recognized for their significant role in drug discovery due to their diverse biological activities and utility as synthetic intermediates . This chiral scaffold is particularly valuable for the preparation of optically active natural and unnatural α-amino acids, which are crucial targets in medicinal chemistry . The core 5(4H)-oxazolone structure is a known precursor to various compounds, including amino acids, amides, and other heterocycles, making it a versatile substrate for numerous synthetic modifications . Its reactivity, primarily at the C-5 position of the ring, allows it to undergo ring-opening reactions with nucleophiles such as alcohols and amines, facilitating the synthesis of complex molecules like enol acetates, benzoxazinones, and imidazolinones . Research into analogous 2-phenyl-5(4H)-oxazolones has demonstrated their potential as pleiotropic bioactive agents, exhibiting in vitro anti-lipid peroxidation activity and inhibitory effects on enzymes like lipoxygenase (LOX) and trypsin-induced proteolysis . Some derivatives also show efficacy in inhibiting carrageenin-induced paw edema and nociception, highlighting the anti-inflammatory potential of this chemical class . The (4S)-stereoisomer is of specific interest for developing asymmetric synthetic methodologies, such as the catalytic enantioselective alcoholysis of racemic oxazolones, to produce enantiomerically pure compounds . For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

CAS No.

71963-72-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(4S)-4-methyl-2-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1

InChI Key

HHPTWKXNGPGQJH-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1C(=O)OC(=N1)C2=CC=CC=C2

Canonical SMILES

CC1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of N-Acyl Amino Acid Derivatives

The cyclization of N-acylated amino acids is a classical route to oxazolones. For (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone , this method involves:

  • Step 1 : Acylation of L-alanine (or its methyl ester) with benzoyl chloride to form N-benzoyl alanine.

  • Step 2 : Dehydration using agents like acetic anhydride or N,N'-dicyclohexylcarbodiimide (DCC) to induce cyclization .

Example Procedure :

  • Hippuric acid (10 g) and acetic anhydride (15 mL) are refluxed with sodium acetate (1 g) for 2 hours.

  • The mixture is cooled, and the product is precipitated with ice water.

  • Yield: 85–90% of racemic 4-methyl-2-phenyl-5(4H)-oxazolone.

Stereochemical Control :

  • Use of chiral amino acids (e.g., L-alanine) ensures the (4S) configuration .

  • Asymmetric induction via chiral catalysts (e.g., Zn(OAc)₂ with L-proline) achieves enantiomeric excess (ee) >90% .

Asymmetric Hydrogenation of Oxazolidinones

Hydrogenation of chiral oxazolidinones provides a high-yield route to enantiopure oxazolones.

Procedure :

  • (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone is dissolved in 1-butanol.

  • Hydrogenation at 20–25°C under 20–25 psig H₂ with 10% Pd/C (50% water-wet) for 5.5 hours.

  • Filtration and acidification with H₂SO₄ yield This compound .

Key Data :

ParameterValue
Yield93%
Purity (HPLC)100%
Catalyst Loading5 wt% Pd/C

Advantages : Scalable (>10 g batches), minimal racemization .

Erlenmeyer Azlactone Synthesis with Chiral Catalysts

The Erlenmeyer reaction condenses hippuric acid with aldehydes under asymmetric conditions.

Modified Procedure :

  • Hippuric acid (5 mmol), 2-methylpropanal (5 mmol), and samarium(III) chloride (10 mol%) are irradiated under microwave (300 W, 80°C) for 10 minutes.

  • The crude product is recrystallized from ethanol.

Results :

  • Yield: 78%

  • ee: 88% (via chiral HPLC)

  • Catalyst Impact : RuCl₃ or dodecatungstophosphoric acid improves ee to 94% .

Transition Metal-Catalyzed Asymmetric Alkylation

Palladium-catalyzed alkylation introduces the methyl group enantioselectively.

Protocol :

  • Oxazolone Precursor : 2-Phenyl-5(4H)-oxazolone (1 mmol) is treated with methyl iodide (1.2 mmol).

  • Catalyst System : Pd₂(dba)₃ (1 mol%) and chiral phosphine ligand (e.g., (R)-BINAP, 2 mol%).

  • Reaction in THF at 25°C for 12 hours.

Outcomes :

ParameterValue
Yield82%
ee96%
Diastereoselectivity9:1 (syn:anti)

Enzymatic Resolution of Racemates

Lipases or esterases resolve racemic mixtures into enantiopure (4S)-isomers.

Method :

  • Racemic 4-methyl-2-phenyl-5(4H)-oxazolone (2 g) is dissolved in toluene.

  • Candida antarctica lipase B (CAL-B) and vinyl acetate (3 equiv) are added.

  • Stir at 37°C for 24 hours.

Results :

  • Conversion : 45%

  • ee of (4S)-Isomer : >99%

  • Yield After Separation : 40%

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Cyclization85–9090–95ModerateHigh
Hydrogenation9399HighModerate
Erlenmeyer Synthesis7894LowLow
Asymmetric Alkylation8296ModerateHigh
Enzymatic Resolution40>99LowHigh

Key Observations :

  • Hydrogenation is optimal for industrial-scale production due to high yield and ee.

  • Enzymatic Resolution suits small-scale enantiopure demands but suffers from low yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenyl-1,3-oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

4-Methyl-2-phenyl-1,3-oxazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and cellular processes.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-1,3-oxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The biological and chemical properties of oxazolones are highly sensitive to substituent modifications. Key analogs include:

Compound Name Substituents (Position 2 / 4) Molecular Weight (g/mol) Key Properties/Activities Reference
(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone 2-Ph, 4-Me (S-configuration) 175.18 Chiral intermediate, kinase inhibition
4-(4-Methoxybenzylidene)-2-methyl-5(4H)-oxazolone 2-Me, 4-(4-MeO-benzylidene) 229.25 Tyrosinase inhibition (IC₅₀ < 10 μM)
4-(Pyridin-3-ylmethylene)-2-phenyl-5(4H)-oxazolone (C6) 2-Ph, 4-(pyridinylmethylene) 293.32 DAPK1/DAPK3 inhibition (IC₅₀ = 69/225 nM)
4-Arylidene-2-styryl-5(4H)-oxazolones (1a, 1b) 2-styryl, 4-arylidene ~300–350 Fluorescence (QY < 1%), enhanced by Pd coordination
4-Ethoxymethylene-2-naphthyl-5(4H)-oxazolone 2-naphthyl, 4-ethoxymethylene 267.29 Fluorescent amino acid precursor

Key Observations :

  • Steric and Electronic Effects : The 4-methyl group in this compound reduces steric hindrance compared to bulkier substituents (e.g., benzylidene or styryl groups), favoring its role as a synthetic intermediate .
  • Chirality : The S-configuration at the 4-position may enhance target selectivity in kinase inhibition compared to racemic analogs .
  • Fluorescence: Unlike palladated 4-arylidene oxazolones (QY = 12%) , the parent compound lacks fluorescence due to rapid non-radiative decay via the hula-twist pathway.
Pharmacological Activities
  • Kinase Inhibition: Compound C6 (4-pyridinylmethylene derivative) shows nanomolar inhibition of DAPK1/3, attributed to π-stacking interactions between the pyridine ring and kinase active sites . In contrast, this compound lacks this moiety, limiting its direct kinase inhibitory activity.
  • Antimicrobial Activity : 2-Phenyl-5(4H)-oxazolones with hydrophobic 4-substituents (e.g., 4-benzylidene) exhibit broad-spectrum antimicrobial effects, whereas the 4-methyl analog shows moderate activity .
  • Tyrosinase Inhibition : Morpholine-containing oxazolones (e.g., 4-methoxybenzylidene derivatives) demonstrate potent tyrosinase inhibition (IC₅₀ comparable to kojic acid) due to electron-donating groups enhancing metal chelation .

Biological Activity

(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone, a member of the oxazolone family, is gaining attention for its potential biological activities. This compound has been studied for its interactions with various biological systems, particularly in relation to neurodegenerative diseases and its role as a pharmacological agent.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO2C_{10}H_{9}NO_{2} with an average mass of approximately 175.187 g/mol. The compound features a five-membered oxazolone ring, which is critical for its biological activity.

Recent studies have highlighted the role of this compound as an inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound modulates protein-protein interactions (PPIs) involving PREP, reducing α-synuclein dimerization and enhancing protein phosphatase 2A (PP2A) activity, which is crucial for neuronal health .

Inhibition of Enzymatic Activity

The inhibitory effects of this compound on PREP have been quantified through IC50 values. For instance, related compounds have shown varying degrees of inhibition, with some exhibiting IC50 values as low as 5 nM . This indicates potent activity against the target enzyme.

Neuroprotective Effects

In animal models, particularly in studies involving α-synuclein transgenic mice, this compound has demonstrated neuroprotective effects by restoring motor function and reducing oxidative stress markers . This suggests potential therapeutic applications in treating neurodegenerative conditions.

Study 1: Neuroprotective Efficacy

A study evaluated the effects of this compound on motor function in α-synuclein transgenic mice. The compound was administered intraperitoneally at varying doses. Results indicated significant improvement in motor coordination compared to control groups, alongside reduced levels of reactive oxygen species (ROS) in brain tissues .

Study 2: In Vitro Assays

In vitro assays involving human neuroblastoma SH-SY5Y cells revealed that this compound effectively engaged with cellular targets involved in sphingolipid metabolism, demonstrating a desirable pharmacokinetic profile . The compound's ability to penetrate the blood-brain barrier further supports its potential as a therapeutic agent.

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of various oxazolone derivatives related to this compound:

Compound NameIC50 (nM)Biological Activity
This compound5PREP inhibition, neuroprotective effects
HUP-555Strong inhibition of PREP
Compound 31660Weaker PREP inhibition
Compound 127940Low inhibitory activity

Q & A

Q. Advanced

Catalyst Conditions Yield Advantages
PPh₃/CCl₄RT, MeCN, 2–4 hrs86–92%Short reaction time, high purity
H₃PW₁₂O₄₀Solvent-free, 80°C, 6 hrs35–40%Eco-friendly, recyclable catalyst
SmCl₃Solvent-free, 100°C, 8 hrs25–30%Low cost, mild conditions

Trade-offs : High yields require polar solvents (MeCN), while solvent-free methods prioritize sustainability .

How are biological activities of oxazolone derivatives evaluated?

Q. Advanced

  • Antioxidant assays : Lipid peroxidation inhibition (up to 86.5% for 2c derivative) via thiobarbituric acid reactive species (TBARS) method .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for 4-substituted derivatives) .
  • DNA damage analysis : HPLC-ESI-MS/MS quantifies oxazolone-induced lesions (2–6 adducts per 10⁷ guanines in rat liver DNA) .

What challenges arise in analyzing oxazolone reaction mechanisms?

Advanced
Unexpected products form due to:

  • Electrophilic intermediates : 4-Hydrazinylquinazoline reacts with oxazolones to form imidazolin-5-one instead of expected triazoles .
  • Steric effects : Electron-withdrawing substituents (e.g., -CF₃) hinder cyclization, favoring alternative pathways .

Resolution : Mechanistic studies using ¹H NMR kinetics and DFT transition-state modeling .

How does stereochemistry influence oxazolone reactivity?

Q. Advanced

  • Enantiopure synthesis : Cycloaddition of Danishefsky’s diene with (Z)-4-benzylidene-oxazolone yields 7-azabicyclo[2.2.1]heptane derivatives with >99% ee .
  • Chiral auxiliaries : (4S,5R)-configured oxazolidinones direct asymmetric alkylation in drug synthesis .

Challenge : Epimerization risks during base-induced reactions require careful pH control .

What spectroscopic techniques confirm oxazolone purity and identity?

Q. Basic

  • Mass spectrometry : LC-ESI-MS/MS identifies bromine isotope patterns (⁷⁹Br/⁸¹Br) and fragmentation pathways (e.g., loss of CO₂) .
  • NMR : Distinct vinyl proton signals (δ 7.70 ppm) confirm (Z)-stereochemistry in 4-arylidene derivatives .

How do solvent-free methods improve oxazolone synthesis sustainability?

Q. Advanced

  • Energy efficiency : H₃PW₁₂O₄₀ reduces reaction temperature (80°C vs. 120°C in traditional reflux) .
  • Waste reduction : Eliminates solvent disposal; catalysts like SmCl₃ are recoverable .

Limitation : Lower yields (25–40%) compared to solvent-based routes .

How are oxazolones applied in materials science?

Q. Advanced

  • Photonic devices : Triazine-linked oxazolones exhibit photoluminescence (λem ~522 nm) and HOMO-LUMO gaps (~3.02 eV) suitable for OLEDs .
  • Biosensors : Fluorescent derivatives detect acetylcholine (LOD: 0.1 µM) via quenching mechanisms .

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